molecular formula C11H14NO3- B14477015 N-(1,3-Dihydroxy-2-methylpropan-2-yl)benzenecarboximidate CAS No. 65102-43-4

N-(1,3-Dihydroxy-2-methylpropan-2-yl)benzenecarboximidate

Cat. No.: B14477015
CAS No.: 65102-43-4
M. Wt: 208.23 g/mol
InChI Key: CFLRHSNXFVBUKF-UHFFFAOYSA-M
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Description

N-(1,3-Dihydroxy-2-methylpropan-2-yl)benzenecarboximidate is a chemical compound with the molecular formula C11H15NO3 It is known for its unique structure, which includes a benzenecarboximidate group attached to a 1,3-dihydroxy-2-methylpropan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Dihydroxy-2-methylpropan-2-yl)benzenecarboximidate typically involves the reaction of benzenecarboximidate with 1,3-dihydroxy-2-methylpropan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dihydroxy-2-methylpropan-2-yl)benzenecarboximidate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The imidate group can be reduced to form amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products Formed

    Oxidation: Formation of benzenecarboxylic acid derivatives.

    Reduction: Formation of N-(1,3-dihydroxy-2-methylpropan-2-yl)benzylamine.

    Substitution: Formation of N-(1,3-dihalo-2-methylpropan-2-yl)benzenecarboximidate.

Scientific Research Applications

N-(1,3-Dihydroxy-2-methylpropan-2-yl)benzenecarboximidate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-Dihydroxy-2-methylpropan-2-yl)benzenecarboximidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Dihydroxy-2-methylpropan-2-yl)benzenesulfonamide
  • N-(1,3-Dihydroxy-2-methylpropan-2-yl)urea
  • 3-(1,3-Dihydroxy-2-methylpropan-2-yl)-1-phenylurea

Uniqueness

N-(1,3-Dihydroxy-2-methylpropan-2-yl)benzenecarboximidate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a different balance of hydrophilicity and hydrophobicity, making it suitable for a range of applications in different environments.

Properties

CAS No.

65102-43-4

Molecular Formula

C11H14NO3-

Molecular Weight

208.23 g/mol

IUPAC Name

N-(1,3-dihydroxy-2-methylpropan-2-yl)benzenecarboximidate

InChI

InChI=1S/C11H15NO3/c1-11(7-13,8-14)12-10(15)9-5-3-2-4-6-9/h2-6,13-14H,7-8H2,1H3,(H,12,15)/p-1

InChI Key

CFLRHSNXFVBUKF-UHFFFAOYSA-M

Canonical SMILES

CC(CO)(CO)N=C(C1=CC=CC=C1)[O-]

Origin of Product

United States

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